N-(3-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16293848
Molecular Formula: C19H18ClN5OS
Molecular Weight: 399.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18ClN5OS |
|---|---|
| Molecular Weight | 399.9 g/mol |
| IUPAC Name | N-(3-chloro-2-methylphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H18ClN5OS/c1-3-10-25-18(14-6-5-9-21-11-14)23-24-19(25)27-12-17(26)22-16-8-4-7-15(20)13(16)2/h3-9,11H,1,10,12H2,2H3,(H,22,26) |
| Standard InChI Key | PVVGUWABVKVMOV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3 |
Introduction
N-(3-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a triazole ring, a pyridine ring, and a sulfanyl linkage in its structure contributes to its unique chemical properties and biological interactions.
Synthesis
The synthesis of N-(3-chloro-2-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic synthesis. The process begins with the formation of the triazole ring, followed by the introduction of the prop-2-en-1-yl and pyridin-3-yl groups. Finally, the acetamide linkage with the 3-chloro-2-methylphenyl group is formed. Specific reaction conditions, such as temperature and solvent choice, are crucial for optimizing yields and purity.
Biological Activities
Triazole derivatives, including this compound, are of interest in medicinal chemistry due to their potential biological activities. These compounds can exhibit antimicrobial, anticancer, and other therapeutic effects. The triazole ring can interact with biological targets, enhancing the compound's ability to modulate enzyme activity or bind to receptors.
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Potential efficacy against various pathogens |
| Anticancer Activity | Potential for inhibiting cancer cell growth |
| Other Therapeutic Effects | May influence metabolic pathways or enzyme activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume